molecular formula C7H7BrN2OS B1528453 (4-Bromo-2-hydroxyphenyl)thiourea CAS No. 1404480-07-4

(4-Bromo-2-hydroxyphenyl)thiourea

Cat. No. B1528453
CAS RN: 1404480-07-4
M. Wt: 247.11 g/mol
InChI Key: ZZZPLAFVUUMOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Bromo-2-hydroxyphenyl)thiourea” is an organosulfur compound . It has a CAS Number of 1404480-07-4 and a molecular weight of 247.12 . The IUPAC name for this compound is 1-(4-bromo-2-hydroxyphenyl)thiourea .


Synthesis Analysis

Thioureas, including “(4-Bromo-2-hydroxyphenyl)thiourea”, can be synthesized through a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .


Molecular Structure Analysis

The InChI code for “(4-Bromo-2-hydroxyphenyl)thiourea” is 1S/C7H7BrN2OS/c8-4-1-2-5(6(11)3-4)10-7(9)12/h1-3,11H,(H3,9,10,12) . The linear formula for this compound is C7H7BrN2OS .


Chemical Reactions Analysis

Thioureas, including “(4-Bromo-2-hydroxyphenyl)thiourea”, can react with alkyl halides to give isothiouronium salts . On further hydrolysis, these salts result in the formation of thiol and urea .


Physical And Chemical Properties Analysis

“(4-Bromo-2-hydroxyphenyl)thiourea” is a solid compound . It has a molecular weight of 247.12 . The compound should be stored in a refrigerated environment .

Scientific Research Applications

Antibacterial Applications

(4-Bromo-2-hydroxyphenyl)thiourea: has been studied for its potential antibacterial properties. Research suggests that thiourea derivatives can inhibit the growth of various bacterial strains, making them candidates for the development of new antibacterial agents. The bromo and hydroxyphenyl groups may enhance these properties, providing a pathway for the synthesis of novel antibiotics .

Antioxidant Properties

This compound is also being explored for its antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases. The structure of (4-Bromo-2-hydroxyphenyl)thiourea may allow it to act as a free radical scavenger, thereby contributing to its antioxidant activity .

Anticancer Activity

Thiourea derivatives, including (4-Bromo-2-hydroxyphenyl)thiourea , have shown promise in anticancer research. They may interfere with the proliferation of cancer cells and could be used to design chemotherapeutic agents. The presence of the bromo group might be significant in targeting specific cancer cell lines .

Anti-Inflammatory Use

The anti-inflammatory potential of thiourea derivatives is another area of interest. They may modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis. The hydroxyphenyl moiety in (4-Bromo-2-hydroxyphenyl)thiourea could enhance its anti-inflammatory effects .

Anti-Alzheimer’s Research

Research into Alzheimer’s disease has also considered thiourea derivatives as potential therapeutic agents(4-Bromo-2-hydroxyphenyl)thiourea might impact the biochemical pathways involved in Alzheimer’s, possibly offering a new approach to managing this neurodegenerative disease .

Antimalarial Applications

Finally, the antimalarial properties of thiourea derivatives are being investigated. These compounds could contribute to the development of new treatments for malaria, a disease caused by Plasmodium parasites. The structural features of (4-Bromo-2-hydroxyphenyl)thiourea may play a role in disrupting the life cycle of the parasites .

Safety and Hazards

“(4-Bromo-2-hydroxyphenyl)thiourea” should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . In case of contact, immediate medical attention is required .

properties

IUPAC Name

(4-bromo-2-hydroxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2OS/c8-4-1-2-5(6(11)3-4)10-7(9)12/h1-3,11H,(H3,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZPLAFVUUMOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-hydroxyphenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromo-2-hydroxyphenyl)thiourea
Reactant of Route 2
Reactant of Route 2
(4-Bromo-2-hydroxyphenyl)thiourea
Reactant of Route 3
Reactant of Route 3
(4-Bromo-2-hydroxyphenyl)thiourea
Reactant of Route 4
Reactant of Route 4
(4-Bromo-2-hydroxyphenyl)thiourea
Reactant of Route 5
Reactant of Route 5
(4-Bromo-2-hydroxyphenyl)thiourea
Reactant of Route 6
Reactant of Route 6
(4-Bromo-2-hydroxyphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.